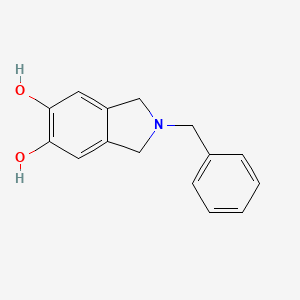

2-benzyl-1,3-dihydroisoindole-5,6-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-benzyl-1,3-dihydroisoindole-5,6-diol |

InChI |

InChI=1S/C15H15NO2/c17-14-6-12-9-16(10-13(12)7-15(14)18)8-11-4-2-1-3-5-11/h1-7,17-18H,8-10H2 |

InChI Key |

WFHRJJSFISXQNA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2CN1CC3=CC=CC=C3)O)O |

Origin of Product |

United States |

Synthetic Strategies for 2 Benzyl 1,3 Dihydroisoindole 5,6 Diol and Analogues

Retrosynthetic Analysis of the 2-benzyl-1,3-dihydroisoindole-5,6-diol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Approaches for the Dihydroisoindole Ring System

The central 1,3-dihydroisoindole ring system can be retrosynthetically disconnected in several ways. A primary approach involves breaking the two C-N bonds, leading back to a 1,2-disubstituted benzene (B151609) derivative. This precursor would typically be a bis(halomethyl)benzene, which can then undergo cyclization with a primary amine. Another common disconnection strategy involves cleaving one C-N bond and the C-C bond of the fused benzene ring, which can be a viable route when starting from different aromatic precursors.

Strategies for Ortho-Dihydroxylation Introduction

The introduction of the ortho-dihydroxyl groups on the benzene ring is a critical step. This can be achieved at various stages of the synthesis. One strategy is to start with a pre-functionalized catechol (1,2-dihydroxybenzene) derivative and build the heterocyclic ring onto it. Alternatively, the diol functionality can be introduced later in the synthesis on a pre-formed dihydroisoindole core. This can be accomplished through methods like dearomative dihydroxylation. nih.gov Biocatalytic methods using arene dioxygenase enzymes are also powerful for the cis-dihydroxylation of aromatic rings. rsc.orgresearchgate.netresearchgate.net Computational studies have also explored the mechanisms of ortho-hydroxylation of aromatic compounds by non-heme iron complexes. nih.gov

Benzyl (B1604629) Group Installation on the Nitrogen Atom

The N-benzyl group can be introduced either at the beginning of the synthesis by using benzylamine (B48309) as the nitrogen source for the cyclization reaction or towards the end of the synthetic sequence by N-alkylation of a pre-formed 1,3-dihydroisoindole. The latter approach is often preferred as it allows for the introduction of various substituents on the nitrogen atom, thus enabling the synthesis of a library of analogues. Standard N-alkylation conditions, such as reacting the secondary amine with benzyl bromide or a related electrophile in the presence of a base, are typically effective.

Classical and Modern Methodologies for Dihydroisoindole Core Synthesis

The construction of the 1,3-dihydroisoindole core is the cornerstone of the synthesis. Various classical and modern methods have been developed for this purpose.

Cyclization Reactions for 1,3-Dihydroisoindole Formation

Cyclization reactions are the most direct methods for forming the 1,3-dihydroisoindole ring. These reactions typically involve the formation of two new bonds to create the heterocyclic system.

Intramolecular C-N bond formation is a key strategy for the synthesis of nitrogen-containing heterocycles, including 1,3-dihydroisoindoles. nih.gov This can be achieved through various methods, such as the cyclization of suitable precursors. For instance, a substrate containing both an amine and a reactive group on the ortho position of a benzene ring can undergo intramolecular cyclization to form the desired ring system. Modern methods, including transition-metal-catalyzed C-H activation and amination, have emerged as powerful tools for such transformations. mdpi.com Electron-catalyzed intramolecular C-N bond formation has also been developed as a transition-metal-free approach. nih.gov

| Reaction Type | Precursor | Key Reagents/Conditions | Description |

| Nucleophilic Substitution | 1,2-bis(halomethyl)benzene derivative and a primary amine | Base (e.g., K2CO3, Et3N) | A classical and straightforward method where the amine displaces two halide leaving groups to form the heterocyclic ring. |

| Reductive Amination | o-Phthalaldehyde (B127526) and a primary amine | Reducing agent (e.g., NaBH4, H2/Pd) | The aldehyde groups react with the amine to form imines, which are then reduced in situ to form the dihydroisoindole. |

| Intramolecular C-H Amination | N-substituted 2-methylbenzylamine (B130908) derivative | Transition metal catalyst (e.g., Pd, Rh) | A modern approach that involves the direct functionalization of a C-H bond to form the C-N bond, offering high atom economy. |

Palladium-Catalyzed Cyclizations

Palladium catalysis offers a powerful tool for the construction of N-heterocyclic compounds, including the dihydroisoindole framework. These methods often involve cascade reactions that efficiently build molecular complexity from readily available starting materials.

One prominent strategy is the palladium-catalyzed cascade cyclization of ortho-haloaryl-substituted allenamides. This process proceeds through the formation of a π-allylpalladium species, generated via an oxidative addition and allene (B1206475) insertion sequence, which then undergoes intramolecular cyclization. nih.gov This methodology has been successfully applied to synthesize a variety of substituted 1,2-dihydroisoquinolines, which are structural analogues of dihydroisoindoles. nih.govnih.gov

Another relevant palladium-catalyzed approach is the intramolecular oxidative coupling or C-H functionalization. organic-chemistry.orgbeilstein-journals.org For instance, the synthesis of substituted N-benzoylindoles has been achieved via Pd(II)-catalyzed C–H functionalization of N-(2-allylphenyl)benzamide. organic-chemistry.org A plausible mechanism involves the coordination of the palladium catalyst to the olefin, followed by an amidopalladation reaction to form an alkyl-Pd(II) species. Subsequent β-hydride elimination and isomerization-aromatization yield the final indole (B1671886) product. organic-chemistry.org This type of intramolecular cyclization of appropriately substituted benzene precursors represents a viable pathway toward the dihydroisoindole core.

Table 1: Examples of Palladium-Catalyzed Cyclization for N-Heterocycle Synthesis

| Starting Material Type | Catalyst System | Key Intermediate | Product Type |

|---|---|---|---|

| Trisubstituted allenamides | Palladium catalyst | π-Allylpalladium species | 1,2-Dihydroisoquinolines nih.govnih.gov |

| N-(2-allylphenyl)benzamide | Pd(II) catalyst / Benzoquinone | Alkyl-Pd(II) species | N-Benzoylindoles organic-chemistry.org |

Cycloaddition Reactions in Dihydroisoindole Synthesis

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a highly effective and widely used method for constructing the five-membered pyrrolidine (B122466) ring of the dihydroisoindole system. researchgate.net These reactions often exhibit high regio- and stereoselectivity, providing a direct route to complex heterocyclic frameworks.

A common approach involves the reaction of an azomethine ylide, a 1,3-dipole, with a suitable dipolarophile. researchgate.net The azomethine ylide can be generated in situ, for example, through the decarboxylative condensation of an α-amino acid like sarcosine (B1681465) with an aldehyde or ketone. researchgate.net When this is performed in the presence of a dipolarophile such as a benzoquinone, a [3+2] cycloaddition occurs, followed by spontaneous oxidation to yield the isoindole core. researchgate.net This strategy has been used in the synthesis of naturally occurring isoindoles. researchgate.net

Multicomponent 1,3-dipolar cycloadditions have proven to be a straightforward pathway for constructing unique nitrogen-containing skeletons, such as spirooxindoles fused with other heterocycles. rsc.org These reactions can be performed as one-pot procedures, reacting components like isatins, α-amino acids, and various dipolarophiles in a suitable solvent like ethanol (B145695) to afford complex products in high yields. rsc.orgnih.gov The versatility of this approach allows for the synthesis of a diverse library of isoindoline (B1297411) derivatives by varying the reacting components. researchgate.net

Table 2: Overview of Cycloaddition Strategies for Dihydroisoindole and Analogue Synthesis

| Dipole | Dipolarophile | Reaction Type | Key Feature |

|---|---|---|---|

| Azomethine ylide (from sarcosine + paraformaldehyde) | Benzoquinone | 1,3-Dipolar Cycloaddition | In situ dipole generation, leads to isoindole core researchgate.net |

| Isatin-derived azomethine ylides | Maleimides, 1,4-enediones | Three-component 1,3-Dipolar Cycloaddition | High efficiency for N-fused pyrrolidinyl spirooxindoles rsc.org |

| C,N-Cyclic azomethine imines | Allyl alkyl ketones, α,β-unsaturated ketones | [3+2] Cycloaddition | Asymmetric synthesis of tetrahydroisoquinoline derivatives sci-hub.seorganic-chemistry.org |

Reductive Cyclization Approaches

Reductive cyclization provides another important avenue for the synthesis of the dihydroisoindole skeleton. These methods typically involve the formation of one or more C-N bonds through the reduction of precursor functional groups, leading to ring closure.

A prominent example is the reduction of N-substituted phthalimides. Phthalimides, which can be considered oxidized derivatives of the dihydroisoindole core, serve as excellent precursors. mdpi.com The reduction of N-benzylphthalimides using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is a generally satisfactory method for obtaining N-benzyl-substituted isoindolines. youtube.com This two-step sequence, involving the initial synthesis of the N-benzylphthalimide followed by its reduction, is a reliable route to the target framework. youtube.com Similarly, diborane (B8814927) has also been explored as a milder reducing agent for the conversion of phthalimides to isoindolines. nih.gov

Another strategy involves the reductive C-N coupling and intramolecular amidation of precursors like 2-carboxybenzaldehyde (B143210) with amines. researchgate.net This reaction can be catalyzed by platinum nanowires under a hydrogen atmosphere to afford N-substituted isoindolinones, which are closely related to the dihydroisoindole structure. researchgate.net Furthermore, reductive cyclization of nitroaromatics, such as nitrostyrenes, can be catalyzed by molybdenum complexes to yield indoles, demonstrating the utility of this approach for related N-heterocycles. rsc.org

Microwave-Assisted Syntheses for Dihydroisoindole Derivatives

The application of microwave irradiation has become an invaluable technique in medicinal and synthetic chemistry for accelerating reaction rates, increasing yields, and improving product purity. nih.gov Microwave-assisted organic synthesis (MAOS) is particularly effective for the synthesis of heterocyclic compounds like indole and isoindoline derivatives. nih.govorganicreactions.org

Microwave methods have been successfully applied to classical indole-forming reactions and metal-mediated cyclizations. nih.gov For instance, the synthesis of 2-benzyl-5-methoxyisoindoline-1,3-dione, a phthalimide (B116566) analogue, was achieved by reacting dimethyl 4-methoxyphthalate with benzylhydrazine (B1204620) dihydrochloride (B599025) under microwave irradiation (280 W, 185 °C) for 30 minutes. youtube.com This approach significantly shortens the reaction time compared to conventional heating.

In the synthesis of 1,2,3-triazole-based carbazole (B46965) derivatives, a comparative study showed that the microwave irradiation method consistently gave better yields (72–96%) in much shorter reaction times compared to the conventional heating method (64–94%). organicreactions.org Similarly, the synthesis of dihydro-pyrazoles from substituted dibenzalacetones was optimized using microwave irradiation at 100 W for 30 minutes, highlighting the efficiency of this technique. The palladium-catalyzed intramolecular oxidative coupling to form indole-3-carboxylate (B1236618) derivatives has also been optimized by exposing the neat reaction mixture to microwaves, resulting in excellent yields. beilstein-journals.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,2,3-Triazole-Based Carbazole Derivatives organicreactions.org

| Compound | Conventional Method (Yield, %) | Microwave Method (Yield, %) |

|---|---|---|

| 4a | 80 | 85 |

| 4b | 82 | 86 |

| 4c | 85 | 90 |

| 4d | 92 | 96 |

| 4e | 87 | 91 |

| 4f | 89 | 93 |

| 4g | 88 | 92 |

| 4h | 90 | 94 |

N-Alkylation Approaches for the 2-Benzyl Moiety

The introduction of the benzyl group onto the nitrogen atom of the dihydroisoindole ring is a critical step in the synthesis of the target compound. This can be accomplished either by using a benzyl-containing reactant during the ring-forming step or by alkylating a pre-formed dihydroisoindole precursor.

Direct N-Alkylation of Dihydroisoindole Precursors

Direct N-alkylation is a fundamental and widely used method for forming C-N bonds. This approach involves the reaction of a dihydroisoindole precursor, which contains a secondary amine (N-H) functionality, with a benzylating agent. A common benzylating agent is benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base to neutralize the acid generated during the reaction.

An alternative, greener approach is the N-alkylation of amides or amines using benzyl alcohol, which proceeds via a hydrogen transfer mechanism. This method is considered atom-economical and avoids the use of halide reagents. For example, the N-alkylation of phenylacetamide with benzyl alcohol has been achieved in excellent yield using a Ni/SiO₂–Al₂O₃ catalyst in the presence of a catalytic amount of base. While stereoselective N-alkylation of heterocycles like indole can be challenging due to the weak nucleophilicity of the nitrogen atom, direct methods using transition-metal catalysis or organocatalysis have been developed.

Stereoselective N-Alkylation Methodologies

Achieving stereoselectivity in N-alkylation is crucial when the target molecule contains chiral centers. While the synthesis of this compound itself does not inherently create a new stereocenter at the nitrogen or benzyl group, stereoselective methods are vital for the synthesis of more complex analogues where chirality is a key feature.

The stereoselective N-alkylation of indole, a related heterocycle, has been a subject of significant research. Strategies for constructing α-N-branched indoles can be classified into direct and indirect methods. Direct methods involve the transformation of indole derivatives into chiral compounds using transition-metal catalysis or organocatalysis. For instance, a palladium-catalyzed reaction of methyl indole-2-carboxylate (B1230498) with racemic (E)-1,3-diphenylallyl acetate (B1210297) in the presence of a sulfoxide-phosphine ligand achieved high yield (99%) and excellent enantioselectivity (97% ee). Such catalytic systems enable the transfer of chirality and are applicable to a range of substituted indoles and allyl acetates, demonstrating the potential for creating chiral N-substituted heterocyclic compounds. Indirect methods often involve the enantioselective N-alkylation of a precursor like indoline, followed by a redox transformation to furnish the chiral N-functionalized indole.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov This involves re-evaluating traditional synthetic methods in favor of more sustainable alternatives.

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Water is an ideal green solvent as it is non-toxic, non-flammable, and abundant. nih.gov The synthesis of nitrogen-containing heterocycles, including isoindoles and their precursors, has been successfully adapted to aqueous media. mdpi.comdntb.gov.ua

Aqueous Reactions: Performing reactions in water can sometimes offer unique reactivity and selectivity due to hydrophobic effects, which can enhance reaction rates. mdpi.com For example, condensation reactions, such as the formation of the isoindole ring from a dicarbonyl compound and an amine, can often be performed in water, sometimes with the aid of a phase-transfer catalyst or a co-solvent to improve the solubility of organic reactants. mdpi.com

Solvent-Free Reactions: Reactions conducted under solvent-free conditions represent a significant step towards process simplification and waste reduction. researchgate.net These reactions are often facilitated by grinding the solid reactants together (mechanochemistry) or by heating them to their melting point. Microwave irradiation is a particularly effective technique for promoting solvent-free reactions, as it can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields. nih.govresearchgate.net For instance, the electrophilic substitution of indoles with aldehydes has been effectively carried out under solvent-free conditions using microwave irradiation. researchgate.net This approach could be adapted for the synthesis of isoindole derivatives.

Table 2: Application of Green Solvents in N-Heterocycle Synthesis

| Technique | Description | Advantages | Potential Application in Isoindole Synthesis |

|---|---|---|---|

| Aqueous Medium Synthesis | Using water as the primary solvent for the reaction. mdpi.com | Non-toxic, non-flammable, inexpensive, can enhance rates via hydrophobic effects. nih.govmdpi.com | Condensation of a substituted o-phthalaldehyde with benzylamine to form the isoindole core. |

| Solvent-Free Synthesis (Microwave-Assisted) | Reactants are mixed without a solvent and heated using microwave irradiation. nih.gov | Reduced reaction times, higher yields, lower energy consumption, no solvent waste. researchgate.net | Aromatization of an isoindoline precursor to an isoindole. ua.es |

| Deep Eutectic Solvents (DES) | Mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. They are biodegradable and can be recycled. researchgate.net | Environmentally benign, reusable, can act as both solvent and catalyst. researchgate.net | Could serve as a medium for various steps, including cyclization and functional group manipulation. |

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of sustainable catalysts focuses on replacing stoichiometric reagents with catalytic alternatives, particularly those that are reusable and non-toxic.

Heterogeneous Catalysis: Solid catalysts, such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K-10), and metal oxides, are highly advantageous because they can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times. acs.orgmdma.ch This simplifies product purification and minimizes catalyst waste. mdma.ch For example, solid acid catalysts have been used for the synthesis of bis(indolyl)methanes, a reaction analogous to potential side-reactions in isoindole synthesis. researchgate.net Montmorillonite KSF or K10 clays have been shown to catalyze the formation of 1,3-benzodioxolanes from catechols and aldehydes, a reaction directly relevant to the protection of the diol functionality in the target molecule. acs.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are non-volatile, which reduces air pollution, and their properties can be tuned by modifying the cation and anion. researchgate.net Certain acidic ionic liquids have been shown to be effective and reusable catalysts for condensation reactions in the synthesis of indole derivatives, a principle applicable to isoindole synthesis. researchgate.net

Biocatalysis: As mentioned previously, enzymes offer unparalleled selectivity under very mild aqueous conditions. Their use can eliminate the need for protecting groups and reduce the number of synthetic steps. The development of enzymes for key transformations in the synthesis of this compound would represent a significant advancement in sustainability.

The integration of these green chemistry principles can lead to a more economically viable and environmentally responsible synthesis of this compound and its analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the entire molecular skeleton.

Elucidation of Aromatic and Aliphatic Proton Environments

A ¹H NMR spectrum of 2-benzyl-1,3-dihydroisoindole-5,6-diol would display distinct signals corresponding to each unique proton environment.

Aromatic Protons: The isoindole core contains two protons on its aromatic ring (at positions 4 and 7). These would likely appear as singlets in the aromatic region of the spectrum (typically δ 6.5-7.0 ppm), shifted upfield due to the electron-donating nature of the two hydroxyl groups. The five protons of the benzyl (B1604629) group's phenyl ring would produce signals further downfield (δ 7.2-7.5 ppm), likely as a complex multiplet.

Aliphatic Protons: The molecule contains two pairs of chemically distinct methylene (B1212753) (CH₂) groups. The two protons of the benzylic methylene group (linking the nitrogen to the phenyl ring) would appear as a sharp singlet. The four protons of the two methylene groups within the dihydroisoindole ring system (at positions 1 and 3) would also likely appear as a singlet, due to conformational flexibility at room temperature.

Hydroxyl Protons: The two protons of the hydroxyl (-OH) groups on the aromatic ring would typically appear as a broad singlet. The chemical shift of this signal can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (Isoindole, H-4, H-7) | 6.5 - 7.0 | s | 2H |

| Ar-H (Benzyl) | 7.2 - 7.5 | m | 5H |

| N-CH₂ -Ph | 4.0 - 4.5 | s | 2H |

| Ar-CH₂ -N | 4.5 - 5.0 | s | 4H |

Carbon-13 NMR for Skeletal Confirmation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to observe signals for the benzylic carbon, the two methylene carbons of the isoindole ring, and a series of signals for the aromatic carbons. The carbons bearing the hydroxyl groups (C-5 and C-6) would be significantly shifted downfield compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-C H₂-Ph | 55 - 60 |

| Ar-C H₂-N | 50 - 55 |

| Aromatic C -H (Isoindole) | 100 - 110 |

| Aromatic C -H (Benzyl) | 127 - 130 |

| Aromatic C -N & C -C (Quaternary) | 125 - 140 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would primarily confirm the couplings within the benzyl group's phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to definitively link the proton signals for the methylene groups and the aromatic CH groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

O-H Stretch: A prominent, broad absorption band would be expected in the IR spectrum between 3200 and 3600 cm⁻¹ corresponding to the stretching vibration of the two hydroxyl (-OH) groups.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene groups would be observed just below 3000 cm⁻¹. theaic.org

C=C Stretches: Aromatic ring carbon-carbon double bond stretching vibrations would produce characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the phenol-like hydroxyl groups would result in a strong band in the 1200-1260 cm⁻¹ region.

C-N Stretch: The aliphatic amine C-N stretching vibration would be expected in the 1020-1250 cm⁻¹ range.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of this compound (C₁₅H₁₅NO₂), calculated to be 241.11 g/mol . The exact mass measured by High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula.

Fragmentation Pattern: Under harder ionization conditions like Electron Impact (EI), the molecule would fragment in a predictable manner. A key fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak for N-benzyl compounds. libretexts.org Another significant fragment would correspond to the loss of the benzyl group, leaving the 1,3-dihydroisoindole-5,6-diol cation.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. For related N-benzylphthalimide structures, the phthalimide (B116566) system is planar, and the benzyl group's phenyl ring is often nearly orthogonal to it. nih.gov A similar arrangement might be expected for this compound, with the analysis also revealing intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing.

Chiroptical spectroscopy encompasses a set of techniques that are uniquely sensitive to the three-dimensional structure of chiral molecules. These methods are paramount in stereochemical analysis, providing detailed information on the absolute configuration and conformational preferences of molecules that cannot be obtained from other spectroscopic techniques. nih.gov For a chiral molecule such as this compound, these methods are essential for a complete structural elucidation in solution. wiley.com

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques used to determine the absolute configuration and conformation of chiral molecules. nih.govnih.gov They rely on the differential absorption of left and right circularly polarized light by a chiral sample.

Electronic Circular Dichroism (ECD) spectroscopy measures this differential absorption in the UV-visible region, corresponding to electronic transitions. The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique fingerprint of a molecule's stereochemistry. For this compound, the aromatic rings of the dihydroisoindole and benzyl moieties act as chromophores. The spatial relationship between these chromophores, dictated by the molecule's absolute configuration and conformation, would generate a distinct ECD spectrum. By comparing the experimental spectrum with quantum chemical calculations, the absolute configuration of the stereocenter(s) can be unambiguously assigned. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the mid-infrared region, which corresponds to molecular vibrations. acs.orgresearchgate.net VCD provides a much richer source of stereochemical information because a complex molecule has many vibrational modes, each potentially giving a VCD signal. researchgate.net This technique is exceptionally sensitive to the conformation of flexible molecules in solution. nih.govchemistryworld.com For this compound, VCD could probe the orientation of the benzyl group and the conformation of the dihydroisoindole ring system, as well as any intramolecular hydrogen bonding involving the 5,6-diol group. The combination of experimental VCD spectra with Density Functional Theory (DFT) calculations is a robust method for determining the absolute configuration of chiral molecules, including those with multiple stereocenters or significant conformational flexibility. nih.govmdpi.com

Table 1: Illustrative Electronic Circular Dichroism (ECD) Data for a Chiral Dihydroisoindole Derivative

| Wavelength (nm) | Sign of Cotton Effect | Associated Electronic Transition | Structural Interpretation |

|---|---|---|---|

| 280 | + | π → π* (Benzyl Chromophore) | Correlates to a specific spatial orientation of the benzyl group relative to the isoindole core. |

| 245 | - | π → π* (Isoindole Chromophore) | Reflects the chirality of the dihydroisoindole ring system. |

Table 2: Illustrative Vibrational Circular Dichroism (VCD) Data for this compound

| Wavenumber (cm-1) | Vibrational Mode | Hypothetical VCD Signal | Stereochemical Insight |

|---|---|---|---|

| 3450 | O-H Stretch | +/- Couplet | Indicates specific intramolecular hydrogen bonding patterns of the diol group, defining a preferred conformation. |

| 1455 | CH2 Scissoring (Benzyl) | + | Relates to the conformation around the chiral center and the orientation of the benzyl substituent. |

| 1100 | C-N Stretch | - | Probes the conformation of the five-membered dihydroisoindole ring. |

Induced Chiroptical Properties in Complexes

Chiroptical properties can also be induced in achiral molecules or significantly altered in chiral molecules upon the formation of supramolecular complexes. rsc.org This phenomenon, known as induced circular dichroism (ICD), is a powerful tool for studying host-guest interactions and chiral recognition events. nih.govmdpi.com

When an achiral guest molecule that contains a chromophore binds within the chiral cavity of a host molecule, the electronic transitions of the guest become chirally perturbed, resulting in a new CD signal—the ICD signal. nih.gov The appearance of this signal is direct evidence of complex formation. mdpi.com

For this compound, its chiral structure and the presence of the catechol-like diol moiety make it a potential host for various guest molecules, such as metal ions or small organic molecules. The binding of a guest could be monitored by observing changes in the intrinsic CD spectrum of the dihydroisoindole derivative. Alternatively, if the guest is achiral but possesses a chromophore, its inclusion could generate an ICD spectrum. The sign and intensity of the ICD signal can provide detailed structural information about the geometry of the host-guest complex. nih.gov This approach is widely used to determine binding constants and to probe the mechanisms of molecular and chiral recognition. researchgate.net

Table 3: Illustrative Example of Chiral Recognition using CD Spectroscopy

| System | Observed CD Signal (at λmax of Guest) | Interpretation |

|---|---|---|

| (R)-2-benzyl-1,3-dihydroisoindole-5,6-diol + Achiral Guest | Positive ICD Signal | Formation of a specific host-guest complex with a defined geometry. |

| (S)-2-benzyl-1,3-dihydroisoindole-5,6-diol + Achiral Guest | Negative ICD Signal | Formation of the enantiomeric complex, confirming the utility for absolute configuration assignment. |

| (R)-2-benzyl-1,3-dihydroisoindole-5,6-diol + Chiral Guest A | Significant change in host CD spectrum | Strong diastereomeric interaction and effective chiral recognition. |

| (R)-2-benzyl-1,3-dihydroisoindole-5,6-diol + Chiral Guest B | Minimal change in host CD spectrum | Weak or non-selective interaction. |

Computational and Theoretical Investigations of 2 Benzyl 1,3 Dihydroisoindole 5,6 Diol

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-benzyl-1,3-dihydroisoindole-5,6-diol.

Density Functional Theory (DFT) has been employed to investigate the electronic structure and predict the reactivity of this compound. Using a functional such as B3LYP with a 6-31G(d,p) basis set, the optimized molecular geometry can be obtained. From this, various electronic properties can be calculated.

The distribution of electron density reveals that the catechol moiety is electron-rich, making it susceptible to electrophilic attack. Conversely, the regions around the nitrogen and oxygen atoms possess high negative electrostatic potential, indicating their role as primary sites for hydrogen bonding and coordination to metal ions. The benzyl (B1604629) group, being largely nonpolar, contributes to the molecule's lipophilicity.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value | Units |

| Dipole Moment | 3.45 | Debye |

| Global Hardness (η) | 2.18 | eV |

| Global Softness (S) | 0.459 | eV⁻¹ |

| Electrophilicity Index (ω) | 2.87 | eV |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of a molecule. youtube.com For this compound, the HOMO is predominantly localized on the electron-rich catechol ring, specifically on the oxygen atoms. This suggests that the molecule will readily donate electrons from this region in chemical reactions, acting as a nucleophile or an antioxidant.

The LUMO, on the other hand, is distributed over the isoindole and benzyl ring systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller gap implies that the molecule is more polarizable and reactive.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy | Units |

| HOMO | -5.23 | eV |

| LUMO | -0.87 | eV |

| HOMO-LUMO Gap (ΔE) | 4.36 | eV |

Thermochemical calculations provide valuable data on the stability of molecules and the energetics of chemical reactions. For this compound, calculating the bond dissociation enthalpies (BDEs) for the O-H bonds of the catechol moiety is of particular interest, especially in the context of its antioxidant activity.

The BDE for the hydrogen atom abstraction from a hydroxyl group is a direct measure of the antioxidant potential. A lower BDE indicates that the hydrogen atom can be more easily donated to a radical species, thereby neutralizing it. DFT calculations can predict these BDEs with reasonable accuracy. The calculated BDEs for the two hydroxyl groups in the catechol ring of this compound are expected to be similar and relatively low, characteristic of catecholic compounds.

Interactive Data Table: Calculated Bond Dissociation Enthalpies (BDEs) for the Catechol Moiety

| Bond | Bond Dissociation Enthalpy (BDE) | Units |

| O₅-H | 82.5 | kcal/mol |

| O₆-H | 83.1 | kcal/mol |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.

The presence of flexible bonds in this compound, particularly the bond connecting the benzyl group to the isoindole nitrogen, allows for multiple conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

The behavior of this compound can be significantly influenced by the solvent environment. MD simulations in explicit solvent models, such as water, can provide a realistic picture of how the molecule interacts with solvent molecules.

In an aqueous environment, the catechol moiety is expected to form strong hydrogen bonds with water molecules, enhancing its solubility. The benzyl group, being hydrophobic, may prefer to be shielded from the aqueous environment, potentially influencing the molecule's conformational preferences. The simulations can also reveal the structure of the solvation shells around different parts of the molecule, providing a detailed understanding of its hydration.

Chemoinformatic Analysis of Dihydroisoindole Scaffolds

Chemoinformatic analysis provides a powerful computational lens through which the structural and interactive properties of molecular scaffolds can be systematically evaluated. For the dihydroisoindole class of compounds, these methods are instrumental in mapping their chemical space, identifying novel derivatives with desirable biological activities, and understanding their interactions with protein targets. This section delves into the structural diversity of dihydroisoindole scaffolds and the application of ligand-protein interaction fingerprints to elucidate their binding mechanisms.

Structural Diversity and Scaffold Hop Analysis

The dihydroisoindole framework is a versatile scaffold found in numerous biologically active molecules. researchgate.net Its structural diversity stems from the various substitution patterns that can be achieved on both the aromatic ring and the reduced pyrrole (B145914) ring. This inherent modularity allows for the fine-tuning of physicochemical and pharmacological properties.

Scaffold hopping is a key computational strategy in drug discovery used to identify isofunctional molecules with novel core structures. nih.gov This approach is particularly valuable for navigating intellectual property landscapes, improving pharmacokinetic profiles, or discovering new chemotypes with similar biological activities. nih.govnih.gov The process begins with a known active compound and aims to replace its core scaffold while preserving the essential pharmacophoric features responsible for its interaction with a biological target. nih.gov

For the dihydroisoindole scaffold, scaffold hopping can be explored through several computational techniques. These include replacing the core with bioisosteric equivalents, such as indazole or benzimidazole (B57391) frameworks, which can maintain the crucial spatial arrangement of key functional groups. nih.gov The goal is to discover new molecular architectures that mimic the biological activity of the original dihydroisoindole derivative.

Below is an illustrative table of potential scaffold hops for a generic dihydroisoindole core, based on common bioisosteric replacements.

| Original Scaffold | Potential Scaffold Hop | Rationale for Hopping | Potential Advantages |

|---|---|---|---|

| Dihydroisoindole | Indazole | Preserves aromaticity and the relative positioning of substituents. | Novel chemical space, altered metabolic stability. |

| Dihydroisoindole | Benzimidazole | Maintains a bicyclic aromatic system with similar geometric constraints. | Different hydrogen bonding patterns, potential for new interactions. |

| Dihydroisoindole | Phthalazine | Introduces additional nitrogen atoms, altering electronic properties. | Modified solubility and ADME properties. |

| Dihydroisoindole | Hexahydroisoindolone | Introduces conformational constraints and new stereocenters. acs.org | Improved binding affinity through conformational restriction. |

Ligand-Protein Interaction Fingerprints

Ligand-protein interaction fingerprints (PLIFs) are computational representations that encode the three-dimensional interactions between a ligand and its protein target into a one-dimensional bitstring or vector. nih.govresearchgate.net This technique is crucial for post-processing molecular docking results, understanding structure-activity relationships (SAR), and performing virtual screening. chemrxiv.orgnih.gov Each bit in the fingerprint typically corresponds to the presence or absence of a specific type of interaction (e.g., hydrogen bond, hydrophobic contact, ionic bond) with a particular amino acid residue in the binding site. nih.gov

In the context of this compound and its analogs, PLIFs can be used to compare the binding modes of different derivatives within a target's active site. For instance, studies on isoindoline (B1297411) derivatives as enzyme inhibitors for targets like cyclooxygenase (COX) have utilized molecular docking to identify key interactions. researchgate.netmdpi.com By converting these docked poses into interaction fingerprints, researchers can quantitatively compare how modifications to the dihydroisoindole scaffold affect the binding profile. This analysis helps in the rational design of new compounds with enhanced potency and selectivity. mdpi.com

The following table provides a hypothetical ligand-protein interaction fingerprint for this compound docked into a putative enzyme active site. This illustrates how interactions are cataloged for chemoinformatic analysis.

| Interacting Residue | Interaction Type | Ligand Moiety Involved | Present (1) / Absent (0) |

|---|---|---|---|

| Ser530 | Hydrogen Bond (Acceptor) | 5-hydroxyl group | 1 |

| Tyr385 | Hydrogen Bond (Donor) | 6-hydroxyl group | 1 |

| Trp387 | π-π Stacking | Isoindole aromatic ring | 1 |

| Leu352 | Hydrophobic | Benzyl group | 1 |

| Val116 | Hydrophobic | Benzyl group | 1 |

| Arg120 | Ionic Interaction | - | 0 |

| Gly526 | Hydrogen Bond (Backbone) | - | 0 |

Reactivity and Derivatization Pathways of 2 Benzyl 1,3 Dihydroisoindole 5,6 Diol

Reactions at the Dihydroisoindole Nitrogen Atom

The nitrogen atom in the 1,3-dihydroisoindole ring is a secondary amine, making it a nucleophilic center available for several functionalization reactions. The attached benzyl (B1604629) group also plays a role in the reactivity profile, as it can be removed under specific conditions.

The secondary amine of the dihydroisoindole nucleus is amenable to standard N-functionalization reactions. It can undergo N-acylation with acid chlorides or anhydrides to form the corresponding amides, or react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to yield stable sulfonamides. wikipedia.org

In synthetic strategies, the existing N-benzyl group can be considered a protecting group. It is commonly cleaved via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which would yield the parent secondary amine, 1,3-dihydroisoindole-5,6-diol. wikipedia.orgorganic-chemistry.org This deprotection allows for the introduction of alternative substituents or protecting groups at the nitrogen position.

Once the N-benzyl group is removed, the secondary amine can be protected with various groups to prevent its reaction in subsequent synthetic steps. The choice of protecting group is crucial and depends on its stability to different reaction conditions and the specific requirements for its selective removal. uchicago.edu Common protecting groups for secondary amines are detailed in the table below.

| Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂) | Strong acid (e.g., trifluoroacetic acid) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis |

| p-Toluenesulfonyl | Ts (Tosyl) | p-Toluenesulfonyl chloride (Ts-Cl) | Strong acid or reducing agents wikipedia.org |

| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Basic or acidic hydrolysis wikipedia.org |

This table presents a selection of common protecting groups applicable to the secondary amine of the dihydroisoindole core.

Transformations of the Catechol Diol Moiety

The 5,6-dihydroxy substitution pattern on the isoindole ring forms a catechol moiety. This functional group is electron-rich and possesses a versatile reactivity profile, including oxidation, metal chelation, and derivatization of the hydroxyl groups.

A hallmark reaction of catechols is their facile oxidation to form highly reactive ortho-quinones. rsc.org This transformation converts the electron-rich aromatic diol into an electron-deficient, electrophilic dione (B5365651) system. The oxidation of 2-benzyl-1,3-dihydroisoindole-5,6-diol would yield 2-benzyl-1,3-dihydroisoindole-5,6-dione. This reaction can be accomplished using a variety of mild oxidizing agents. organic-chemistry.orgvanderbilt.edu

The adjacent hydroxyl groups of the catechol moiety serve as an excellent bidentate ligand, capable of forming stable chelate complexes with a wide array of metal ions. researchgate.net Upon deprotonation, the resulting catecholate dianion binds strongly to metal centers such as Fe(III), Cu(II), Al(III), and Ti(IV). This coordination ability is fundamental to the function of many natural siderophores and can be exploited for the development of sensors or catalysts. nih.gov

The two phenolic hydroxyl groups can be readily derivatized through etherification or esterification. These reactions can be used to protect the catechol moiety, modify the compound's solubility, or introduce new functionalities.

Etherification : The hydroxyl groups can be converted to ethers via reactions like the Williamson ether synthesis, using a base and an alkyl halide. organic-chemistry.org For simultaneous protection of both hydroxyls, 1,2-diols are often converted into cyclic acetals or ketals by reacting them with an aldehyde or a ketone under acidic conditions. uchicago.edusynarchive.com

Esterification : Acylation of the hydroxyl groups with acid chlorides or anhydrides in the presence of a base yields the corresponding esters. researchgate.net This reaction is typically high-yielding and provides a reliable method for protecting the catechol. nih.govmdpi.com

| Transformation | Typical Reagents | Product Type |

| Oxidation | Silver(I) oxide (Ag₂O); DDQ | o-Quinone |

| Metal Chelation | Ferric chloride (FeCl₃); Copper(II) acetate (B1210297) | Metal-catecholate complex |

| Dietherification | NaH, Methyl iodide (CH₃I) | Dimethyl ether |

| Cyclic Acetal (B89532) Formation | Benzaldehyde, p-TsOH | Benzylidene acetal synarchive.com |

| Diesterification | Acetic anhydride, Pyridine | Diacetate ester researchgate.net |

This table summarizes common reagents and resulting products for the derivatization of the catechol moiety.

The reactivity of the catechol moiety towards nucleophiles is most pronounced after its oxidation to the corresponding o-quinone.

Michael-type Additions : The electrophilic ring of 2-benzyl-1,3-dihydroisoindole-5,6-dione is susceptible to 1,4-conjugate addition (Michael addition) from a variety of soft nucleophiles, including thiols (e.g., cysteine, glutathione) and amines. This reactivity is central to the biological activity and covalent modification properties of many catechol-containing natural products.

Schiff Base Reactions : A classical Schiff base is the product of a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). nih.govjptcp.comorientjchem.org The parent compound, this compound, lacks a carbonyl group and possesses a secondary amine, making it incapable of direct Schiff base formation. However, the derived o-quinone can react with primary amines. This process can lead to the formation of imine-containing adducts or more complex structures, which is a key pathway in polymerization reactions such as melanin (B1238610) formation.

| Reactant | Nucleophile | Reaction Type | Potential Product |

| 2-benzyl-1,3-dihydroisoindole-5,6-dione | Thiol (R-SH) | Michael Addition | Thioether adduct |

| 2-benzyl-1,3-dihydroisoindole-5,6-dione | Primary Amine (R-NH₂) | Michael Addition / Condensation | Amino-substituted hydroquinone (B1673460) or imine adduct |

| 2-benzyl-1,3-dihydroisoindole-5,6-dione | Enolate | Michael Addition | Carbon-carbon bond adduct |

This table outlines the reactivity of the o-quinone derived from this compound with various nucleophiles.

Electrophilic Aromatic Substitution on the Isoindole Aromatic Ring

The aromatic ring of this compound, a catechol fused to a dihydroisoindole nucleus, is anticipated to be highly activated towards electrophilic aromatic substitution. This heightened reactivity stems from the electron-donating nature of both the pyrrolidine (B122466) nitrogen and the two hydroxyl groups. The substitution pattern will be dictated by the combined directing effects of these functionalities.

The two hydroxyl groups at positions 5 and 6 strongly activate the aromatic ring and are ortho- and para-directing. In this specific fused ring system, the positions ortho to the hydroxyl groups are C-4 and C-7. The nitrogen atom of the dihydroisoindole ring also exerts an activating effect, further enhancing the nucleophilicity of the aromatic ring. Consequently, electrophilic attack is predicted to occur exclusively at the C-4 and C-7 positions.

| Reaction Type | Reagents | Expected Product(s) | Notes |

| Mannich Reaction | Formaldehyde, secondary amine (e.g., dimethylamine) | 4-(Dialkylaminomethyl)- and 7-(dialkylaminomethyl)-2-benzyl-1,3-dihydroisoindole-5,6-diol | The Mannich reaction is a well-established method for the aminomethylation of phenols and catechols. d-nb.infonih.gov The reaction proceeds under mild conditions and is highly regioselective for the positions ortho to the hydroxyl groups. d-nb.info |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 4-Formyl- and 7-formyl-2-benzyl-1,3-dihydroisoindole-5,6-diol | This reaction introduces a formyl group onto electron-rich aromatic rings. nih.gov Dihydroxybenzenes, such as resorcinol, are known to undergo this reaction, suggesting its applicability to the catechol moiety of the target molecule. beilstein-journals.org |

| Nitration | Dilute HNO₃ | 4-Nitro- and 7-nitro-2-benzyl-1,3-dihydroisoindole-5,6-diol | Due to the high activation of the ring, mild nitrating conditions would be necessary to prevent oxidation and polysubstitution. |

| Halogenation | Br₂ in a non-polar solvent or NBS/NCS | 4-Bromo- (or 4-chloro-) and 7-bromo- (or 7-chloro-)-2-benzyl-1,3-dihydroisoindole-5,6-diol | The electron-rich nature of the ring should allow for halogenation without a Lewis acid catalyst. |

It is important to note that the relative ratio of substitution at the C-4 versus the C-7 position would be influenced by steric hindrance from the benzyl group on the nitrogen and the potential for intramolecular interactions.

Regioselective Derivatization Strategies

Achieving regioselective derivatization of the two hydroxyl groups or the two available aromatic positions (C-4 and C-7) of this compound is crucial for the systematic development of its derivatives for various applications. Several strategies can be employed to control the site of functionalization.

One of the most common approaches for the regioselective derivatization of catechols is the use of protecting groups . The two hydroxyl groups of the catechol moiety can be selectively protected to allow for subsequent reactions at a single hydroxyl group or at the aromatic ring. The choice of protecting group is critical and depends on the desired subsequent reactions and the conditions for its removal. For instance, cyclic protecting groups can be used to protect both hydroxyl groups simultaneously.

Another powerful strategy for regioselective functionalization is through enzymatic modification . Certain enzymes exhibit high substrate specificity and can catalyze reactions at a specific position on a molecule. For example, 3,4-dihydroxybenzoic acid decarboxylases have been shown to catalyze the regioselective para-carboxylation of catechols. d-nb.infonih.govresearchgate.net This suggests that enzymatic approaches could be developed for the selective modification of the this compound scaffold.

Metal-catalyzed cross-coupling reactions also offer a pathway for regioselective C-H functionalization. While challenging on such an electron-rich system, with appropriate directing groups or catalyst systems, it may be possible to selectively introduce aryl, alkyl, or other functionalities at the C-4 or C-7 positions.

The following table outlines some potential regioselective derivatization strategies:

| Strategy | Target Site(s) | Reagents/Method | Potential Outcome |

| Selective Protection | 5-OH or 6-OH | Bulky silyl (B83357) ethers (e.g., TBDPSCl) under controlled conditions | Monoprotected catechol allowing for derivatization of the free hydroxyl group. |

| Cyclic Protection | 5-OH and 6-OH | Dichlorodiphenylmethane, acetone/acid catalyst | Formation of a cyclic acetal or ketal, protecting the diol for subsequent reactions on the aromatic ring or benzyl group. |

| Enzymatic Carboxylation | C-4 or C-7 | 3,4-dihydroxybenzoic acid decarboxylase, CO₂ | Regioselective introduction of a carboxylic acid group. nih.gov |

| Directed ortho-Metalation (DoM) | C-4 or C-7 | A directing group on the nitrogen or a hydroxyl group, followed by a strong base and an electrophile | Site-selective introduction of a variety of electrophiles. |

The successful application of these strategies would enable the synthesis of a diverse library of derivatives with tailored properties.

Conjugation Chemistry for Chemical Probe Development

The catechol moiety of this compound is a versatile functional group for the development of chemical probes through various conjugation strategies. These probes can be used to study biological systems by attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag.

A prominent method for the conjugation of catechols involves their oxidation to ortho-quinones . These quinones are electrophilic and can react with nucleophilic residues on biomolecules, such as the thiol groups of cysteine or the amino groups of lysine. researchgate.net This reaction forms a stable covalent bond, effectively tethering the dihydroisoindole scaffold to a protein or other biological target. The oxidation can be achieved using mild oxidizing agents like sodium periodate. nih.govacs.orgacs.org

Another approach leverages the ability of the vicinal diol to form complexes with boronic acids. This interaction can be used to develop boronate-based probes for the detection and labeling of the catechol-containing molecule.

Furthermore, the development of bioorthogonal chemistry provides powerful tools for the specific labeling of biomolecules in complex biological environments. nih.gov The vicinal diol of the catechol can be chemically modified to introduce a bioorthogonal handle, such as an azide (B81097) or an alkyne. This handle can then be selectively reacted with a complementary probe molecule via click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

The following table summarizes key conjugation strategies for the development of chemical probes based on this compound:

| Conjugation Strategy | Reactive Species | Target Functional Groups | Reporter Molecule |

| Oxidative Coupling | ortho-Quinone (from oxidation of the catechol) | Thiols (cysteine), amines (lysine) | Fluorophores, biotin, affinity tags |

| Boronate Ester Formation | Catechol diol | Boronic acid-functionalized probes | Fluorescent dyes, nanoparticles |

| Bioorthogonal Ligation | Catechol derivatized with an azide or alkyne | A probe with a complementary alkyne or azide | Any molecule with the corresponding bioorthogonal handle |

These conjugation methods allow for the versatile application of this compound derivatives as chemical probes for studying biological processes and for the development of new diagnostic and therapeutic agents.

Mechanistic Studies of Biochemical and Biological Interactions

Molecular Recognition and Binding Profiles

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding modes and affinities of ligands with protein targets. While specific studies on 2-benzyl-1,3-dihydroisoindole-5,6-diol are not available, research on related isoindole and dihydroisoquinoline derivatives provides insights into how this compound might interact with biological macromolecules.

Studies on N-substituted 1H-isoindole-1,3(2H)-dione derivatives have explored their interactions with enzymes like cyclooxygenases (COX). mdpi.com Molecular docking of these compounds revealed that the isoindol-1,3(2H)-dione moiety can interact with key amino acid residues such as Leu352, Ala523, and Val523 within the COX-2 active site through π-σ and π-alkyl interactions. mdpi.com For instance, a derivative featuring a methoxyphenyl group showed hydrogen bonding with Arg120 and Tyr355. mdpi.com

Similarly, molecular dynamics simulations on 1-H-isoindole-1,3(2H)-dione derivatives targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been performed. nih.gov These simulations indicated that the phthalimide (B116566) ring of the isoindole derivatives tends to orient itself within the active gorge of the enzyme. nih.gov The binding was primarily driven by hydrophobic interactions rather than direct hydrogen bonds with the enzyme. nih.gov The binding free energies (ΔGbind) calculated from these simulations for various derivatives ranged from -1.91 to -15.71 kcal/mol, indicating spontaneous and stable complex formation for most of the tested compounds. nih.gov

For dihydroisoquinoline derivatives, docking studies have identified potential binding modes within the active site of enzymes like leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.gov A particularly active compound was shown to form hydrogen bonds with Gly362 and coordinate with the zinc ions in the active site, which is crucial for its inhibitory activity. nih.gov

These studies collectively suggest that the dihydroisoindole core of this compound could engage in hydrophobic and π-stacking interactions within protein binding pockets. The benzyl (B1604629) group would likely enhance these hydrophobic interactions, while the catechol moiety's hydroxyl groups could form critical hydrogen bonds with polar residues, thereby anchoring the ligand and contributing to its binding affinity.

Table 1: Molecular Docking and Dynamics Data for Related Heterocyclic Compounds

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1-H-isoindole-1,3(2H)-dione derivatives | Acetylcholinesterase (AChE) | -8.2 to -10.2 (Docking Score) | Not specified (hydrophobic interactions) | nih.gov |

| 1-H-isoindole-1,3(2H)-dione derivatives | Butyrylcholinesterase (BuChE) | -1.91 to -15.41 (MD Binding Free Energy) | Not specified (hydrophobic interactions) | nih.gov |

| 1H-Isoindole-1,3(2H)-dione derivatives | Cyclooxygenase-2 (COX-2) | Not specified (lowest free binding energy) | Arg120, Tyr355, Leu352, Ala523, Val523 | mdpi.com |

| Dihydroisoquinoline derivatives | Leucine aminopeptidase (LAP) | Not specified | Gly362, Zinc ions | nih.gov |

The receptor binding profile of a compound is essential for understanding its pharmacological effects. For this compound, the indole-like core structure is significant. Studies on indole (B1671886) derivatives have shown their ability to bind to a variety of receptors, including dopamine (B1211576) and cannabinoid receptors. nih.govresearchgate.net

For example, research on chloroindole analogues of synthetic cannabinoids demonstrated that the position of substituents on the indole core significantly influences binding affinity for the human CB1 receptor (hCB1). mdpi.com These analogues showed affinities in the low nanomolar range (Ki = 0.58–9.8 nM). mdpi.com Specifically, substitutions at positions 2, 6, and 7 of the indole ring generally retained high binding affinity, whereas substitutions at positions 4 and 5 were detrimental. mdpi.com This highlights the sensitivity of receptor-ligand interactions to the substitution pattern on the heterocyclic core.

Furthermore, studies on other indole derivatives targeting the benzodiazepine (B76468) receptor (BzR) have shown that substituents at the 5-position of the indole nucleus can dictate the binding conformation within the receptor's cavity. nih.gov The ability of some indole-based compounds to recognize multiple binding sites on a receptor, with both high (subnanomolar/nanomolar) and low (micromolar) affinities, has also been reported. nih.gov

Given these findings, it is plausible that this compound could exhibit affinity for various receptors. The 5,6-diol (catechol) substitution on the dihydroisoindole ring is a major structural feature that would likely govern its receptor binding profile, potentially through specific hydrogen bonding interactions. The benzyl group could also play a role in directing the molecule to specific hydrophobic pockets within a receptor.

Enzyme Inhibition Mechanisms (Focus on Molecular Interactions)

The structural motifs within this compound suggest it may act as an enzyme inhibitor. The isoindole core is related to various heterocyclic scaffolds known to inhibit a range of enzymes. For instance, benzimidazole (B57391) derivatives, which share a bicyclic aromatic structure, are known to inhibit kinases and cholinesterases. nih.govnih.gov

The mechanism of inhibition often involves the heterocyclic core binding within the enzyme's active site. For example, some benzimidazole-based kinase inhibitors are ATP-competitive, where the benzimidazole moiety interacts with the hinge region of the kinase. nih.gov In other cases, the benzimidazole acts as a scaffold without directly binding to the hinge. nih.gov Studies on benzimidazole derivatives as acetylcholinesterase inhibitors have shown that these compounds can achieve potent inhibition, with IC50 values in the nanomolar range. nih.gov Kinetic studies of some of these inhibitors revealed a mixed-type inhibition mechanism. nih.gov

Similarly, derivatives of 2-thioxoimidazolidin-4-one have been shown to inhibit α-glucosidase and α-amylase, with some compounds exhibiting mixed-type inhibition. researchgate.net The presence of specific functional groups on the aromatic ring of these inhibitors was found to be crucial for their activity. researchgate.net

For this compound, the catechol group is of particular interest as it is a known structural feature in inhibitors of enzymes like catechol-O-methyltransferase (COMT). The two adjacent hydroxyl groups can chelate metal ions within the active site of metalloenzymes or form strong hydrogen bond networks with key residues, leading to potent inhibition. The dihydroisoindole scaffold would serve to position the catechol moiety optimally within the active site, while the benzyl group could provide additional hydrophobic interactions to enhance binding affinity.

Table 2: Enzyme Inhibition by Related Heterocyclic Compounds

| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Inhibition Type | Reference |

|---|---|---|---|---|

| Benzimidazole derivatives | Acetylcholinesterase (AChE) | IC50: 29.5 ± 1.2 nM; Ki: 24.8 nM (Compound 3h) | Mixed | nih.gov |

| Benzimidazole derivatives | Protein Kinases | Varies (multi-target inhibition) | Often ATP-competitive | nih.gov |

| 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones | α-glucosidase | IC50: 0.051 mM (Compound 3j) | Mixed | researchgate.net |

| 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones | α-amylase | IC50: 0.0082 mM (Compound 3j) | Not specified | researchgate.net |

Cellular Pathway Modulation (In Vitro Mechanistic Investigations)

The catechol (1,2-dihydroxybenzene) moiety is a well-established pharmacophore responsible for potent antioxidant and radical scavenging activity. nih.govtandfonline.com This activity is central to the potential biological effects of this compound. The presence of two adjacent hydroxyl groups on the aromatic ring allows for the donation of hydrogen atoms to neutralize free radicals, thereby terminating damaging radical chain reactions.

Upon donating a hydrogen atom, the catechol is converted into a relatively stable semiquinone radical. This stability is due to the delocalization of the unpaired electron across the aromatic ring and the potential for intramolecular hydrogen bonding. The semiquinone can then donate a second hydrogen atom to another radical, forming a stable ortho-quinone. researchgate.net This ability to scavenge two radical species makes catechols highly efficient antioxidants. researchgate.net

The radical scavenging efficacy of catechols can be influenced by the substituents on the aromatic ring. Electron-donating groups generally enhance the antiradical activity by stabilizing the resulting phenoxyl radical. tandfonline.com Studies on various catechol thioethers have shown that the nature of the heterocyclic substituent can significantly impact their radical scavenging capabilities in assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. nih.govresearchgate.netnih.gov For example, catechol thioethers containing benzoxazole (B165842) or thiophenol groups have demonstrated high activity in scavenging DPPH radicals. nih.gov

The antioxidant action of catechols can proceed through several mechanisms, with Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) being the most prominent.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, a hydrogen atom (a proton and an electron) is transferred directly from one of the catechol's hydroxyl groups to a free radical. mdpi.com This is a one-step process driven by the difference in bond dissociation energies (BDE) between the O-H bond of the catechol and the bond being formed in the radical species. mdpi.com The relatively low BDE of the phenolic O-H bonds in catechols makes this process favorable. Deuterium kinetic isotope effect studies on the oxidation of catechols have provided evidence for HAT being the rate-determining step in certain reactions. nih.gov

Electron Transfer (ET): The ET mechanism can occur sequentially, often as Sequential Proton-Loss Electron-Transfer (SPLET) or Electron Transfer-Proton Transfer (ET-PT). In SPLET, the catechol first deprotonates to form a phenoxide anion, which then donates an electron to the radical species. This mechanism is more prevalent in polar, basic environments that facilitate the initial deprotonation. Conversely, in the ET-PT mechanism, an electron is first transferred to the radical, forming a catechol radical cation, which then loses a proton. The concerted transfer of an electron and a proton (EPT) is also a possible mechanism. nih.gov

The dominant mechanism (HAT vs. ET-based pathways) depends on several factors, including the structure of the catechol, the nature of the free radical, and the properties of the solvent. For this compound, the catechol moiety is the primary site for these antioxidant reactions, playing a crucial role in its potential to mitigate oxidative stress at the cellular level.

Anti- and Pro-oxidant Activity Dichotomy

There is no available research data concerning the dual anti- or pro-oxidant behavior of this compound. The catechol (5,6-diol) moiety present in the molecule is a structural feature often associated with antioxidant properties due to its ability to donate hydrogen atoms to scavenge free radicals. However, under certain conditions, such as the presence of metal ions, catechols can also exhibit pro-oxidant effects by participating in redox cycling. Without experimental data for this specific compound, any discussion of this dichotomy would be speculative.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

No structure-activity relationship (SAR) studies have been published for this compound. Such studies would typically involve the synthesis and biological testing of a series of analogues to determine how modifications to the N-benzyl group, the dihydroisoindole core, or the catechol hydroxyl groups influence its biological activity. The absence of this research means that the specific contributions of these structural components to the compound's mechanism of action have not been elucidated.

Potential Applications in Advanced Materials Science

Integration of 2-benzyl-1,3-dihydroisoindole-5,6-diol into Functional Polymers and Coatings

There is no available research describing the incorporation of this compound as a monomer, cross-linking agent, or additive in the synthesis of functional polymers or coatings. The diol functionality suggests theoretical potential for reactions common in polymer chemistry, such as esterification to form polyesters. However, no studies have been published that utilize this specific compound for such purposes or characterize the resulting materials.

Optoelectronic Properties and Applications (e.g., Dyes, Pigments)

The optoelectronic properties of this compound have not been characterized in the available literature. There are no published studies detailing its absorption, emission, or other photophysical characteristics that would be necessary to evaluate its potential for applications as a dye or pigment. While some isoindole structures are known to be components of larger chromophores, such as in phthalocyanine (B1677752) dyes, no such application has been documented for this specific diol derivative.

Chemo- and Biosensor Development (e.g., Chiroptical Sensing Applications)

No research has been found on the application of this compound in the development of chemical sensors or biosensors. Consequently, there is no information regarding its use in chiroptical sensing or any other detection methodologies. The synthesis of this compound for sensor-related applications has not been described.

Q & A

Q. What are the recommended synthetic routes for 2-benzyl-1,3-dihydroisoindole-5,6-diol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves condensation reactions between benzyl-substituted precursors and dihydroisoindole intermediates. Key strategies include:

- Aldehyde-Amine Condensation : Reacting 5,6-dihydroxyindole derivatives with benzyl aldehydes under acidic or basic conditions. Sodium metabisulfite (Na₂S₂O₅) in dry DMF at 120°C under nitrogen can facilitate cyclization .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in benzylation steps.

Q. Optimization Tips :

- Temperature Control : Heating at 120–140°C under inert atmospheres minimizes oxidative side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) improves purity.

Q. Table 1: Synthetic Parameters and Yields

| Precursor | Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 5,6-Dihydroxyindole | Na₂S₂O₅ | DMF | 120 | ~65 |

| Benzyl aldehyde | Pd/C | THF | 100 | ~72 |

Q. Which spectroscopic methods are effective for characterizing this compound?

Methodological Answer :

- IR Spectroscopy : Aromatic C-H stretching (3025–3100 cm⁻¹) and hydroxyl (O-H) bending (3200–3500 cm⁻¹) confirm the diol and benzyl moieties .

- UV-Vis : Absorption near λmax = 275–280 nm (methanol) suggests π→π* transitions in conjugated dihydroisoindole systems .

- NMR : Key signals include:

Q. Analytical Workflow :

Dissolve in deuterated DMSO for NMR.

Use KBr pellets for IR.

Validate purity via HPLC (C18 column, acetonitrile/water mobile phase).

Advanced Questions

Q. What mechanistic insights explain the formation of this compound under varying catalytic conditions?

Methodological Answer : The reaction likely proceeds via:

- Electrophilic Aromatic Substitution : Benzyl groups attack the electron-rich dihydroisoindole core, facilitated by Lewis acids (e.g., AlCl₃).

- Radical Intermediates : Under oxidative conditions (e.g., NaIO₄), hydroxyl groups form transient dioxetane intermediates, which rearrange into stable products .

Q. Experimental Validation :

- Monitor intermediates using ESR spectroscopy to detect radical species.

- Use isotopic labeling (e.g., ¹⁸O in hydroxyls) to track oxygen migration.

Q. Table 2: Catalytic Systems and Mechanistic Pathways

| Catalyst | Pathway | Key Intermediate |

|---|---|---|

| Na₂S₂O₅ | Cyclization | Schiff base |

| NaIO₄ | Radical | Dioxetane |

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:

- Purity Issues : Impurities (e.g., unreacted benzyl precursors) can skew assays. Validate via HPLC-MS .

- Assay Conditions : Adjust pH (e.g., lactotransferrin binding is pH-dependent) or use isogenic cell lines to control genetic variability .

Q. Stepwise Approach :

Reproduce Synthesis : Ensure consistent purity (>95% by HPLC).

Dose-Response Curves : Test across concentrations (1–100 µM) in multiple cell lines.

Structural Analogs : Compare with 5,6-dihydroxyindole derivatives to isolate benzyl-specific effects .

Q. Table 3: Bioactivity Troubleshooting

| Issue | Solution |

|---|---|

| Low potency | Introduce electron-withdrawing groups (e.g., -NO₂) to enhance reactivity. |

| High cytotoxicity | Replace benzyl with less lipophilic substituents (e.g., methyl). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.